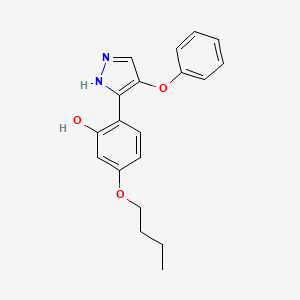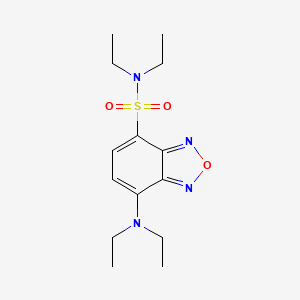![molecular formula C15H14N4O2 B4876827 methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4876827.png)
methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Moreover, it has been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, this compound has been shown to have antibacterial and antifungal activities, which may make it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate in lab experiments is its high yield and purity. This compound can be synthesized using different methods, and the resulting product is usually of high quality. Moreover, this compound has shown promising results in various biochemical and physiological studies, making it a potential candidate for further research.
However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and its long-term effects on human health are not fully understood. Therefore, caution should be taken when handling this compound in lab experiments.
Zukünftige Richtungen
There are many future directions for the research of methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate. One of the main areas of research is the development of new drugs based on this compound. This compound has shown potential in the treatment of various diseases, and further research may lead to the development of new drugs with improved efficacy and safety.
Moreover, future research may focus on understanding the mechanism of action of this compound and its potential interactions with other drugs. This may lead to the development of new drug combinations that can be used to treat multiple diseases.
Furthermore, future research may focus on the synthesis of new derivatives of this compound with improved properties. This may include derivatives with improved solubility, bioavailability, and selectivity.
Conclusion:
This compound is a chemical compound that has shown potential applications in various fields of scientific research. It can be synthesized using different methods and has shown promising results in biochemical and physiological studies. Further research may lead to the development of new drugs based on this compound, as well as the synthesis of new derivatives with improved properties. However, caution should be taken when handling this compound in lab experiments due to its potential toxicity.
Synthesemethoden
Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 4,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acid with phenylhydrazine and methyl chloroformate. This reaction leads to the formation of the desired compound with high yield and purity.
Eigenschaften
IUPAC Name |
methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-12(11-7-5-4-6-8-11)14-17-16-13(15(20)21-3)10(2)19(14)18-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRZZXRNFRONIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876746.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4876750.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4876759.png)

![2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4876778.png)
![(3aR,7aS)-2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4876784.png)
![2-{[4-allyl-5-(4-ethoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4876791.png)


![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4876815.png)
![3-{[4-(ethylsulfonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4876822.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4876834.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4876837.png)
![2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4876841.png)
